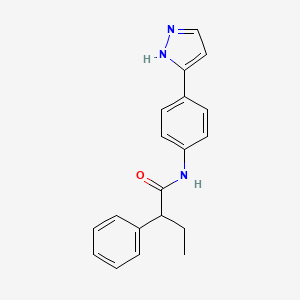

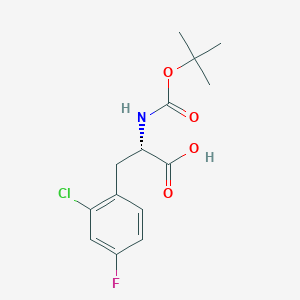

![molecular formula C25H29N3O5S2 B2703462 Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 865246-83-9](/img/structure/B2703462.png)

Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C25H29N3O5S2 and its molecular weight is 515.64. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Copper-Catalyzed Synthesis of 1,2-Dihydropyridines

The compound has been utilized in a Cu-catalyzed regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides , leading to the formation of 1,2-dihydropyridines . This method provides a novel pathway for constructing these heterocyclic compounds from 3-aza-1,5-enynes, offering reasonable yields and an alternative approach to synthesizing 3-functionalized multi-substituted pyridines .

Sulfonamide-Containing Triazolopyridine Derivatives

The compound is a key building block for the synthesis of 8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one . This derivative exhibits interesting pharmacological properties and may find applications in drug development. Researchers have explored its potential as an antitubercular agent, making it a candidate for further investigation .

Deformylative Phosphonylation of Alkylphosphonates

In a fascinating study, the compound was involved in a formal deformylative phosphonylation process. Under the catalysis of specific reagents, 4-alkyl-1,4-dihydropyridines (DHPs) derived from aldehydes underwent phosphonylation, allowing for the facile synthesis of alkylphosphonates. This work highlights its utility in accessing structurally diverse phosphonate compounds .

Biological and Medicinal Chemistry Exploration

From a biological perspective, researchers have investigated the pharmacological diversity of phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline. While not directly related to our compound, this context underscores the importance of understanding molecular interactions and structure-activity relationships. It may inspire chemists to design novel derivatives based on similar principles, enhancing safety and efficacy in drug development .

Gold-Catalyzed Synthesis of Azepan-4-ones

Although not directly attributed to our compound, gold-catalyzed reactions have been employed to efficiently synthesize azepan-4-ones via a two-step [5 + 2] annulation. These reactions demonstrate high regioselectivity and diastereoselectivity, showcasing the versatility of gold catalysts in heterocycle synthesis.

Indole Derivatives and Antitubercular Activity

While not a direct application of our compound, indole derivatives have been explored for their antitubercular activity. These compounds, including those derived from pyridine and indole, hold promise as potential therapeutic agents against Mycobacterium tuberculosis. The compound’s structural features may contribute to similar biological effects .

Propriétés

IUPAC Name |

ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5S2/c1-3-33-23(29)17-28-21-13-8-18(2)16-22(21)34-25(28)26-24(30)19-9-11-20(12-10-19)35(31,32)27-14-6-4-5-7-15-27/h8-13,16H,3-7,14-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZIYVRRBQUDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2703383.png)

![5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B2703385.png)

![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2703387.png)

![1-[1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxopyridazin-3-yl]indole](/img/structure/B2703394.png)

![2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol](/img/structure/B2703398.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2703399.png)